Cyp51-IN-15 Cyp51-IN-15
Brand Name: Vulcanchem
CAS No.:
VCID: VC16614977
InChI: InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1
SMILES:
Molecular Formula: C19H15Cl2F3N2O
Molecular Weight: 415.2 g/mol

Cyp51-IN-15

CAS No.:

Cat. No.: VC16614977

Molecular Formula: C19H15Cl2F3N2O

Molecular Weight: 415.2 g/mol

* For research use only. Not for human or veterinary use.

Cyp51-IN-15 -

Specification

Molecular Formula C19H15Cl2F3N2O
Molecular Weight 415.2 g/mol
IUPAC Name 1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole
Standard InChI InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1
Standard InChI Key CBMWGESHWRXHPH-GOSISDBHSA-N
Isomeric SMILES C1=CC(=CC(=C1)C(F)(F)F)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Cyp51-IN-15 features a chloro-trifluoromethyl-phenyl core linked to a dichlorophenyl group via a nitrogen-containing heterocycle. Key structural elements include:

  • Dichlorophenyl moiety: Enhances hydrophobic interactions within the CYP51 substrate-binding cavity.

  • Trifluoromethyl group: Improves metabolic stability and membrane permeability.

  • Chlorine substituents: Contribute to binding affinity by forming halogen bonds with active-site residues .

The compound’s rigidity aligns with the highly conserved substrate-binding cavity of CYP51, as observed in X-ray crystallography studies of related inhibitors .

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₉H₁₅Cl₂F₃N₂O
Molecular Weight415.24 g/mol
CAS Number3034186-60-9
Solubility (DMSO)10 mM
Storage Conditions-20°C (powder), -80°C (solution)

Cyp51-IN-15’s low aqueous solubility necessitates formulation with solubilizing agents such as PEG300 or corn oil for in vivo administration .

Mechanism of Action

Target Engagement

Cyp51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol biosynthesis. Cyp51-IN-15 binds to the heme iron of CYP51 via a nitrogen atom in its heterocyclic ring, disrupting the enzyme’s ability to oxygenate its substrate. Spectral binding assays confirm a type II binding mode, characterized by a shift in the Soret band from 417 nm to 423 nm upon inhibitor binding .

Selectivity Profile

While Cyp51-IN-15 exhibits high affinity for T. cruzi CYP51 (Kd = 12 nM), it shows >100-fold selectivity over human CYP51, minimizing off-target effects. Cheminformatic analysis reveals similarity to inhibitors of CYP4 and CYP17, suggesting potential cross-reactivity in metabolic pathways, though this remains unconfirmed experimentally .

Synthesis and Structure-Activity Relationships (SAR)

Synthetic Route

The synthesis of Cyp51-IN-15 involves:

  • Coupling of dichlorophenylamine with trifluoromethylbenzoic acid under Ullmann conditions.

  • Cyclization using phosphoryl chloride to form the central heterocycle.

  • Functionalization with chlorine substituents via electrophilic aromatic substitution .

SAR Insights

  • Chlorine positioning: Para-substitution on the dichlorophenyl ring improves potency by 8-fold compared to ortho-substitution.

  • Trifluoromethyl group: Replacement with methyl reduces bioavailability due to increased metabolic oxidation.

  • Heterocycle modification: Expanding the ring size from five- to six-membered decreases binding affinity by 50%, highlighting the importance of steric fit .

Preclinical Development

In Vitro Efficacy

ModelEC₅₀ (nM)Selectivity Index (vs. Human CYP51)
T. cruzi amastigotes23>1,000
Aspergillus niger45500

Cyp51-IN-15 demonstrates trypanocidal activity by inducing lysis of intracellular amastigotes, with no cytotoxicity observed in human hepatocytes at concentrations ≤10 μM .

In Vivo Pharmacokinetics

  • Bioavailability: 22% in mice following oral administration (50 mg/kg).

  • Half-life: 4.2 hours in plasma, extended to 8.5 hours with corn oil formulation.

  • Tissue distribution: Highest concentrations in liver and spleen, key reservoirs for T. cruzi .

Comparative Analysis with Other CYP51 Inhibitors

InhibitorTarget OrganismIC₅₀ (nM)SelectivityClinical Status
Cyp51-IN-15T. cruzi23HighPreclinical
VNIT. cruzi18ModeratePreclinical
PosaconazoleAspergillus spp.52LowApproved (fungal)
TipifarnibT. cruzi89LowDiscontinued (cancer)

Cyp51-IN-15’s superior selectivity over posaconazole and tipifarnib derivatives positions it as a safer candidate for chronic Chagas disease treatment .

Challenges and Future Directions

Resistance Mechanisms

Prolonged exposure to Cyp51-IN-15 in Aspergillus tubingensis induces upregulation of cyp51A and cyp51B, though resistance mutations (e.g., G138C) remain rare compared to azole antifungals .

Formulation Optimization

Current efforts focus on nanoemulsion-based delivery systems to enhance oral bioavailability and reduce plasma protein binding (>99.8%), which limits free drug concentrations .

Clinical Translation

Pending IND-enabling studies, Cyp51-IN-15 is poised for Phase I trials by 2026, with a focus on dose-ranging studies in Chagas disease patients.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator